2'-Trifluoromethyl-biphenyl-2-carbaldehyde
Description
Significance of Biphenyl (B1667301) Scaffolds in Organic Synthesis and Material Science
Biphenyl structures, which consist of two phenyl rings linked by a single bond, are a cornerstone in organic chemistry. rsc.org They are prevalent in many biologically active natural products, including the antibiotic vancomycin. rsc.org This structural motif is also a key component in a wide array of pharmaceuticals and agricultural products. rsc.org
In the realm of material science, the rigidity and conjugated nature of the biphenyl scaffold make it a valuable building block for liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. rsc.orgchemimpex.com The ability to functionalize the biphenyl structure allows for the fine-tuning of its electronic and physical properties, making it a versatile platform for creating new materials. chemimpex.com The synthesis of these scaffolds is often achieved through powerful cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most prominent methods due to its mild conditions and high functional group tolerance. acs.orgresearchgate.netresearchgate.net
Strategic Importance of Trifluoromethyl Moieties in Chemical Design
The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a widely used strategy in modern chemical design, particularly in medicinal chemistry. nih.gov This small but highly electronegative group can significantly alter a molecule's physicochemical properties. nih.gov
Key effects of the trifluoromethyl group include:
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the -CF3 group can block sites of metabolic oxidation, increasing the drug's half-life in the body.
Increased Lipophilicity: The -CF3 group can enhance a molecule's ability to pass through cell membranes, which can improve its bioavailability.
Modulation of Acidity/Basicity: As a strong electron-withdrawing group, it can influence the pKa of nearby functional groups.
Improved Binding Affinity: The unique electronic properties of the -CF3 group can lead to stronger interactions with biological targets. nih.gov
These attributes have made the trifluoromethyl group a crucial component in the development of new drugs and agrochemicals. nih.gov
Overview of 2'-Trifluoromethyl-biphenyl-2-carbaldehyde as a Key Synthetic Target and Intermediate
This compound is a specific example of a molecule that combines the biphenyl scaffold with the influential trifluoromethyl group. This compound is a valuable synthetic intermediate, meaning it is a stepping stone in the creation of more complex molecules. google.com The aldehyde group (-CHO) is a versatile functional group that can readily participate in a variety of chemical reactions to build larger molecular architectures.
The synthesis of substituted biphenyl-2-carboxaldehydes is of significant interest, particularly in the pharmaceutical industry. For instance, these compounds have been identified as key intermediates in the synthesis of potential cholesterol-lowering drugs. google.com The general approach to synthesizing such molecules often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to join the two phenyl rings. acs.orgresearchgate.netacs.org In the case of this compound, this would typically involve the coupling of a derivative of 2-formylbenzene with a (2-trifluoromethyl)phenyl reagent.
While specific research dedicated solely to this compound is not abundant in the public domain, its value can be inferred from the well-established utility of its constituent parts—the biphenyl-2-carbaldehyde core and the 2'-trifluoromethyl substituent. Its isomers, such as 4'-Trifluoromethyl-biphenyl-2-carbaldehyde and 3'-Trifluoromethyl-biphenyl-2-carbaldehyde, are also recognized as important building blocks. chemimpex.comusbio.net The unique positioning of the trifluoromethyl group in the 2'-position introduces specific steric and electronic effects that can be harnessed by chemists to access novel chemical structures with potentially unique biological activities or material properties.
Data Tables
Table 1: Physical and Chemical Properties of Trifluoromethyl-biphenyl-2-carbaldehyde Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Refractive Index (n20/D) | Density (g/mL at 25 °C) |
|---|---|---|---|---|---|---|
| This compound | 676348-34-8 | C₁₄H₉F₃O | 250.22 | - | - | - |
| 3'-Trifluoromethyl-biphenyl-2-carbaldehyde | 223575-93-7 | C₁₄H₉F₃O | 250.22 | Solid | 1.551 | 1.281 |
| 4'-Trifluoromethyl-biphenyl-2-carbaldehyde | 84392-23-4 | C₁₄H₉F₃O | 250.22 | Liquid | 1.552 | 1.273 |
Data sourced from commercial suppliers and chemical databases. Properties for the 2'-isomer are less commonly reported.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3'-Trifluoromethyl-biphenyl-2-carbaldehyde |
| 4'-Trifluoromethyl-biphenyl-2-carbaldehyde |
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-18/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVQWKAJNWLBRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676348-34-8 | |
| Record name | 676348-34-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Mechanistic Investigations of 2 Trifluoromethyl Biphenyl 2 Carbaldehyde
Chemical Transformations of the Aldehyde Moiety
The aldehyde group in 2'-Trifluoromethyl-biphenyl-2-carbaldehyde is a versatile functional handle, enabling a variety of chemical transformations. These reactions are fundamental to the synthesis of more complex molecules derived from this scaffold.
Oxidative Processes to Carboxylic Acids
The aldehyde functionality can be readily oxidized to the corresponding carboxylic acid, 2'-Trifluoromethyl-biphenyl-2-carboxylic acid. This transformation is a common step in the synthesis of various derivatives. While specific studies on the oxidation of this compound are not extensively detailed in publicly available literature, the oxidation of similar aromatic aldehydes is a well-established process. Common oxidizing agents for this type of transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder reagents like silver oxide (Ag₂O). The choice of reagent can be critical to avoid unwanted side reactions on the biphenyl (B1667301) system. The strong electron-withdrawing nature of the trifluoromethyl group can influence the reaction rate, potentially making the aldehyde more susceptible to oxidation. orientjchem.org
Reductive Pathways to Alcohols
The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (2'-Trifluoromethyl-biphenyl-2-yl)methanol. This transformation is typically achieved using a variety of reducing agents. Standard reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction conditions for the reduction of aromatic aldehydes are generally mild. The trifluoromethyl group is stable under these reductive conditions. semanticscholar.org The resulting alcohol is a key intermediate for further functionalization, such as esterification or conversion to halides.
Condensation and Derivatization Reactions
The aldehyde group is highly susceptible to nucleophilic attack, making it an excellent electrophile for condensation and derivatization reactions. These reactions are crucial for building molecular complexity. For instance, it can undergo condensation reactions with amines to form imines (Schiff bases), which can be further reduced to secondary amines. With stabilized ylides, it can participate in Wittig-type reactions to form alkenes. Derivatization with reagents like hydroxylamine (B1172632) or hydrazines can yield oximes and hydrazones, respectively. The reactivity in these condensations is influenced by the electronic properties of the trifluoromethyl group. mdpi.com
Influence of the Trifluoromethyl Group on Reaction Kinetics and Selectivity
The trifluoromethyl (CF₃) group exerts a significant influence on the reactivity of the aldehyde moiety through its strong electron-withdrawing inductive effect. orientjchem.org This effect increases the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. Consequently, reactions such as additions and condensations may proceed at an enhanced rate compared to unsubstituted or electron-donating group-substituted biphenyl aldehydes.
Stereochemical Aspects in Reactions Involving Chiral or Prochiral Centers
The most significant stereochemical feature of this compound is atropisomerism. pharmaguideline.comslideshare.net This phenomenon arises from the restricted rotation around the single bond connecting the two phenyl rings due to steric hindrance between the substituents at the ortho positions (the aldehyde and the trifluoromethyl group). researchgate.netlibretexts.org This restricted rotation can lead to the existence of stable, non-interconverting enantiomers (atropisomers) if the molecule is appropriately substituted to lack a plane of symmetry. youtube.comgovtgirlsekbalpur.comstackexchange.com
This compound itself, being a 2,2'-disubstituted biphenyl, has a significant barrier to rotation. Reactions involving the prochiral aldehyde center can be influenced by this axial chirality. For example, the addition of a nucleophile to the aldehyde can lead to the formation of diastereomeric products, with the stereochemical outcome potentially controlled by the existing axial chirality of the biphenyl backbone. The development of stereoselective reactions using this chiral scaffold is an area of interest in asymmetric synthesis. youtube.com
Below is a table summarizing the conditions for observing atropisomerism in biphenyl compounds:
| Condition | Description |
| Bulky Ortho Substituents | The presence of sufficiently large groups at the ortho positions of both phenyl rings restricts free rotation around the biphenyl C-C bond. stackexchange.com |
| Lack of Symmetry | For the molecule to be chiral, it must not possess a plane of symmetry. This is typically achieved by having different substituents on at least one of the rings. stackexchange.com |
| High Rotational Barrier | The energy barrier to rotation must be high enough to allow for the isolation of the individual atropisomers at a given temperature. An activation energy of 16-19 kcal/mole is generally required to prevent spontaneous racemization at room temperature. libretexts.org |
Mechanistic Studies of Fragmentations and Rearrangements
While specific mechanistic studies on the fragmentation and rearrangement of this compound are not widely reported, general principles of aldehyde chemistry can be applied. Under certain conditions, such as mass spectrometry or photolysis, aldehydes can undergo characteristic fragmentation patterns. youtube.comresearchgate.net One common fragmentation pathway for aromatic aldehydes is the loss of the formyl radical (•CHO) or a hydrogen atom.
A well-known rearrangement for aldehydes and ketones with an available gamma-hydrogen is the McLafferty rearrangement. youtube.comyoutube.comyoutube.com This involves the intramolecular transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond. For this compound, such a rearrangement would depend on the presence of a suitable alkyl chain attached to the biphenyl system that would allow for the necessary six-membered transition state.
Computational studies on related substituted biphenyl carboxaldehydes have been used to investigate intramolecular interactions, such as n→π* interactions, which can provide insight into the initial steps of bond formation and potential rearrangement pathways. nih.gov These studies help to understand the preferred conformations and the electronic factors that might predispose the molecule to certain types of rearrangements.
Ligand-Directed Nucleophilic Attack in Catalytic Systems
As of the latest available data, there are no specific research articles, detailed findings, or published data tables concerning the use of this compound as a directing group for nucleophilic attack in catalytic systems. The aldehyde group, in principle, could act as a coordinating site for a metal catalyst, potentially directing a subsequent nucleophilic attack. Similarly, the trifluoromethyl group exerts a significant electronic influence on the biphenyl system. nih.govbeilstein-journals.org However, investigations into this specific mode of reactivity for this particular compound have not been reported.
General principles of catalysis indicate that for a molecule to function as a directing ligand, it must effectively coordinate to a catalytic center and orient the substrate for a selective reaction. Research in related areas has explored the use of various functional groups to direct C-H functionalization and other transformations. For instance, the trifluoromethyl group itself is a key substituent in many pharmaceuticals and agrochemicals due to its impact on metabolic stability and lipophilicity. nih.govbeilstein-journals.org Transition-metal-catalyzed methods are often employed to introduce this group into organic molecules. nih.gov
Furthermore, catalytic asymmetric synthesis often utilizes chiral ligands to control the stereochemical outcome of reactions involving prochiral substrates, such as aldehydes. nih.govnih.govresearchgate.net While this compound contains a prochiral aldehyde, its use as a substrate in such ligand-controlled nucleophilic additions has not been documented.
Detailed Research Findings and Data Tables
A comprehensive search of scientific databases has not yielded any specific experimental data or detailed research findings on the catalytic behavior of this compound in the context of ligand-directed nucleophilic attack. Consequently, no data tables can be generated on this topic.
Applications As Precursors and Building Blocks in Advanced Chemical Synthesis
Role in the Synthesis of Pharmaceutical Intermediates and Scaffolds
In medicinal chemistry, the incorporation of fluorine atoms, particularly as a trifluoromethyl (-CF3) group, is a widely used strategy to optimize the pharmacological profile of drug candidates. nbinno.comnih.gov This group can improve metabolic stability, binding affinity, and bioavailability. nbinno.com The biphenyl (B1667301) scaffold itself is a privileged structure found in numerous biologically active compounds. Therefore, 2'-Trifluoromethyl-biphenyl-2-carbaldehyde serves as an important starting material for a variety of pharmaceutical intermediates. chemimpex.comchemimpex.com
The structure of this compound is foundational for the synthesis of more complex, bioactive biphenyl derivatives. The aldehyde functional group is highly reactive and allows for its conversion into a multitude of other functionalities, serving as a key step in the elaboration of molecular complexity. chemimpex.com For instance, it can undergo oxidation to form a carboxylic acid, reduction to an alcohol, or participate in condensation and coupling reactions to build larger molecular frameworks.
The trifluoromethyl group on the biphenyl structure is critical for enhancing the biological activity and pharmacokinetic properties of the resulting derivatives. chemimpex.comnbinno.com This makes the compound a valuable building block in drug discovery programs aimed at developing new therapeutic agents. chemimpex.com
| Precursor Class | Key Structural Feature | Role in Synthesis | Resulting Derivative Property | Reference |
|---|---|---|---|---|
| Trifluoromethyl-Biphenyls | -CF3 group on biphenyl core | Enhances binding affinity and metabolic stability. | Improved efficacy and duration of action. | nbinno.com |
| Biphenyl Carboxaldehydes | Aldehyde (-CHO) group | Acts as a versatile intermediate for condensation, oxidation, or reduction reactions. | Enables construction of complex molecular scaffolds. | chemimpex.comchemimpex.com |
| Fluorinated Aromatics | Fluorine substitution | Modifies electronic properties and lipophilicity. | Influences pharmacokinetic profiles of new therapeutic agents. | chemimpex.comnih.gov |
The development of small molecules that can act as agonists or inhibitors for biological receptors is a cornerstone of modern pharmacology. Trifluoromethylated aromatic compounds are frequently employed as key building blocks in the synthesis of such molecules. nbinno.com The aldehyde functionality of this compound makes it a suitable precursor for creating libraries of compounds for screening against various biological targets, including G protein-coupled receptors and enzymes. nih.gov
Utilization in Material Science and Advanced Materials Development
The unique properties conferred by the trifluoromethyl-biphenyl structure are also highly valuable in the field of material science. chemimpex.comchemimpex.com This includes the development of high-performance polymers, materials for optical and electronic applications, and porous crystalline frameworks.
The incorporation of fluorinated moieties into polymer backbones is a proven strategy for enhancing material properties. Specifically, the use of trifluoromethyl-biphenyl units can lead to polymers with high thermal stability, improved solubility in organic solvents, and low dielectric constants. chemimpex.comresearchgate.net Research on polyimides derived from a related compound, 2,2'-bis(trifluoromethyl)benzidine (B1298469) (TFMB), has shown that these materials are highly transparent and possess excellent thermal resistance. researchgate.netnih.govossila.com
This compound can serve as a monomer or a modifying agent for creating novel polymers. Through polycondensation reactions with suitable co-monomers (e.g., diamines), it can be used to synthesize polyimines or other condensation polymers. The resulting materials would benefit from the rigidity and thermal stability of the biphenyl core and the enhanced solubility and modified electronic properties imparted by the trifluoromethyl group. chemimpex.comchemimpex.com
There is growing interest in fluorinated organic compounds for applications in photonics and electronics. chemimpex.com The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic energy levels (HOMO/LUMO) of conjugated systems like biphenyl. This tuning of electronic properties is crucial for designing materials for specific applications, such as in organic light-emitting diodes (OLEDs). chemimpex.com
The aldehyde group of this compound provides a convenient anchor point for incorporating this fluorinated biphenyl unit into larger, conjugated macromolecules or for functionalizing surfaces in electronic devices. Its derivatives could be employed in the creation of fluorescent dyes or as components in the emissive or charge-transport layers of OLEDs, contributing to more energy-efficient displays and lighting. chemimpex.com
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. The properties of these materials are directly determined by the geometry and functionality of their organic linkers. csic.esrsc.org Rigid and electronically distinct linkers are highly sought after for creating stable frameworks with tailored pore environments.
The aldehyde functionality makes this compound an ideal candidate for synthesizing imine-linked COFs through condensation with amine-based monomers. nih.gov The related building block, 2,2'-bis(trifluoromethyl)benzidine, has been successfully used to create robust COFs for high-resolution isomer separation, demonstrating the utility of the trifluoromethyl-biphenyl scaffold in this context. ossila.comnih.gov The incorporation of the this compound linker would introduce both rigidity and specific functionalities (the -CF3 group) into the pores of the resulting framework, potentially leading to materials with enhanced performance in gas storage, separation, or catalysis. csic.esnih.gov
| Material Type | Building Block | Key Property Conferred | Potential Application | Reference |
|---|---|---|---|---|
| Polyimides | 2,2'-Bis(trifluoromethyl)benzidine (related structure) | High thermal stability, optical transparency, low thermal expansion. | Flexible electronics, solar cell encapsulation. | researchgate.netnih.govossila.com |
| Organic Electronics | Trifluoromethyl-biphenyl derivatives | Tunable electronic properties, enhanced solubility. | Organic Light-Emitting Diodes (OLEDs). | chemimpex.com |
| Covalent Organic Frameworks (COFs) | 2,2'-Bis(trifluoromethyl)benzidine (related structure) | Rigid structure, functionalized pores (hydrogen bonding, dipole interactions). | High-resolution separation of isomers. | nih.gov |
| Metal-Organic Frameworks (MOFs) | Functionalized biphenyl linkers | Structural rigidity, tunable pore chemistry. | Gas storage, catalysis, separation. | csic.esnih.gov |
Development of Fluorescent Dyes and Probes for Chemical and Biological Imaging
The unique structural characteristics of this compound make it a valuable precursor in the synthesis of novel fluorescent dyes and probes. The presence of the trifluoromethyl group (-CF3) on one phenyl ring and a carbaldehyde (aldehyde) group on the other establishes a push-pull electronic system, which is a common feature in many fluorescent molecules. This arrangement can lead to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon often associated with strong fluorescence and sensitivity to the local environment.
While specific research detailing the direct use of this compound in the synthesis of fluorescent dyes is not extensively documented in publicly available literature, its isomers, such as 4'-Trifluoromethylbiphenyl-2-carbaldehyde, are noted for their utility in creating fluorescent dyes essential for biological imaging and diagnostics. researchgate.net The aldehyde functionality of these compounds provides a reactive site for condensation reactions with various nucleophiles, allowing for the construction of larger, more complex fluorescent scaffolds. For instance, reaction with compounds containing active methylene (B1212753) groups or primary amines can lead to the formation of coumarin, rhodamine, or cyanine-type dyes.
The trifluoromethyl group plays a crucial role in modulating the photophysical properties of the resulting dyes. It is a strong electron-withdrawing group, which can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption and emission wavelengths. Furthermore, the lipophilicity and metabolic stability of the dye can be enhanced by the presence of the -CF3 group, which is advantageous for applications in biological imaging where interaction with cellular membranes and resistance to degradation are important. researchgate.net
The development of fluorescent probes for biological imaging is a rapidly advancing field, with a continuous demand for new probes with improved brightness, photostability, and specific targeting capabilities. nih.govnih.gov The use of precursors like this compound offers a pathway to novel fluorophores with potentially superior properties for advanced imaging techniques such as two-photon microscopy. google.com
Contributions to Agrochemical Synthesis
The incorporation of fluorine and trifluoromethyl groups into organic molecules has had a profound impact on the development of modern agrochemicals, including herbicides, insecticides, and fungicides. nih.gov These groups can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors, often leading to enhanced biological activity. nih.gov
While patent literature does not specifically name this compound as a direct precursor in a commercialized agrochemical, its structural motifs are present in various active compounds. The biphenyl scaffold is a common feature in many pesticides, and the trifluoromethyl group is a well-established bioisostere for other chemical groups, often imparting favorable properties.
Isomers of the target compound, such as 2'-Trifluoromethylbiphenyl-4-carbaldehyde, are recognized as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com The aldehyde group can be readily transformed into a variety of other functional groups, allowing for the construction of complex molecular architectures required for potent biological activity. For example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or used in olefination reactions to introduce new carbon-carbon bonds.
Research in agrochemical synthesis is continuously exploring new building blocks to create next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles. The unique combination of a biphenyl core, a trifluoromethyl group, and a reactive aldehyde functionality in this compound and its isomers makes them attractive candidates for the synthesis of novel agrochemical candidates. researchgate.netgoogle.com
Structural and Conformational Analysis of 2 Trifluoromethyl Biphenyl 2 Carbaldehyde Derivatives
Impact of Trifluoromethyl Substitution on Molecular Conformation
The conformation of biphenyl (B1667301) systems is defined by the torsional or dihedral angle between the two phenyl rings. In unsubstituted biphenyl, this angle is approximately 45° in the gas phase, representing a balance between stabilizing π-conjugation (favoring planarity) and destabilizing steric repulsion between the ortho-hydrogens (favoring a twisted conformation). researchgate.net
The introduction of a trifluoromethyl (CF3) group at an ortho-position, as in 2'-Trifluoromethyl-biphenyl-2-carbaldehyde, imposes a significant steric barrier. The CF3 group is considerably bulkier than a hydrogen or even a methyl group, forcing a larger dihedral angle to minimize steric strain. mdpi.comrsc.org This increased twist angle is a direct consequence of the van der Waals repulsion between the ortho-substituents on the two rings. Studies on similarly 2,2'-disubstituted biphenyls show that bulky groups drastically increase the energy barrier to rotation around the central C-C bond, leading to a more rigid, twisted conformation. researchgate.netresearchgate.net For instance, computational studies on 2,2'-dimethylbiphenyl (B165481) show a significantly higher rotational barrier (around 15 kcal/mol) compared to unsubstituted biphenyl (< 3.28 kcal/mol). researchgate.net Given the steric demands of the CF3 group, a similar or even greater effect is expected in this compound. This twisting disrupts the π-conjugation between the rings, which in turn affects the electronic and spectroscopic properties of the molecule.
Stereoelectronic Effects in Biphenyl Systems
The trifluoromethyl group is not only sterically demanding but also possesses potent electronic properties. It is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com This has several consequences for the biphenyl system:
Inductive Effect: The CF3 group withdraws electron density from the phenyl ring to which it is attached through the sigma bond framework. This reduces the electron density of the ring, making it more electrophilic.
Lipophilicity and Stability: The presence of the CF3 group increases the molecule's lipophilicity, a property that can influence its interaction with biological systems. nih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, lending high metabolic stability to the CF3 moiety. mdpi.com
Conformational Influence: While steric hindrance is the primary driver of the increased dihedral angle, electronic effects can also play a role. In some fluorinated biphenyls, attractive forces or minimized repulsion between substituents can influence the preferred conformation. researchgate.netrsc.org However, in the case of this compound, the repulsive steric and electronic interactions between the ortho aldehyde group and the ortho trifluoromethyl group are the dominant factors determining the ground-state geometry.
The combination of these steric and electronic effects is crucial in fields like drug design, where modifying a biphenyl scaffold with a CF3 group can enhance binding selectivity and pharmacokinetic profiles. mdpi.comacs.org
Analysis of Atropisomerism and Axial Chirality in Biphenyl Derivatives
When rotation around the single bond connecting the two phenyl rings in a 2,2'-disubstituted biphenyl is sufficiently hindered, it can give rise to stable, non-interconverting enantiomers known as atropisomers. princeton.eduslideshare.net This phenomenon is a form of axial chirality, where the molecule is chiral due to the non-planar arrangement of its substituents around an axis of chirality. princeton.edustackexchange.com
For atropisomerism to be observable at a given temperature, the energy barrier to rotation must be high enough to prevent racemization (t1/2 > 1000s). princeton.edu This barrier is primarily determined by the steric bulk of the ortho-substituents. In this compound, the ortho positions are substituted with a trifluoromethyl group and a carbaldehyde group. Both groups exert significant steric hindrance, making hindered rotation a key feature of this molecule. rsc.orgrsc.org
The rotational barrier in such systems can be classified:
Class 1: Rotational barrier <20 kcal/mol (fast racemization).
Class 2: Barrier between 20 and 28 kcal/mol (racemization from hours to months).
Class 3: Barrier >28 kcal/mol (racemization takes a year or longer). academie-sciences.fr
Given the steric bulk of the CF3 and CHO groups, it is highly probable that this compound and its derivatives can exist as stable atropisomers, falling into Class 2 or 3, making them targets for enantioselective synthesis. acs.orgacs.org The ability to isolate these stable enantiomers is critical in pharmaceuticals and materials science, where a specific stereoisomer may have desired activity while the other is inactive or detrimental.
Spectroscopic Characterization Techniques for Structural Elucidation
The precise structure and conformation of this compound are confirmed using a combination of spectroscopic methods.
NMR spectroscopy is an indispensable tool for the structural analysis of biphenyl derivatives.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. In this compound, the aldehydic proton (CHO) would appear as a distinct singlet at a downfield chemical shift, typically around 10.0 ppm. researchgate.netrsc.org The aromatic protons would appear as a complex multiplet pattern in the range of 7.0-8.5 ppm. The complexity arises from the restricted rotation and the resulting magnetic inequivalence of the protons. researchgate.netchemicalbook.com
¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon atoms. The carbonyl carbon of the aldehyde group would be observed at a characteristic downfield shift (around 190 ppm). rsc.orgnih.gov The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The aromatic carbons would resonate in the 120-150 ppm range, with their exact shifts influenced by the electron-withdrawing effects of the substituents. rsc.orgrsc.org
¹⁹F NMR: This technique is specific for fluorine-containing compounds. A single sharp resonance would be expected for the CF3 group, providing unambiguous evidence of its presence. The chemical shift of this peak is characteristic of trifluoromethyl groups attached to an aromatic ring. rsc.orgumich.edu
Table 1: Representative NMR Data for Substituted Biphenyls
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference Compound Type |
|---|---|---|---|
| ¹H | Aldehyde (-CHO) | 9.9 - 10.1 | Biphenyl-2-carbaldehyde researchgate.net |
| ¹H | Aromatic (Ar-H) | 7.3 - 8.1 | Substituted Biphenyls researchgate.netchemicalbook.com |
| ¹³C | Carbonyl (C=O) | ~193 | Substituted Benzaldehydes rsc.org |
| ¹³C | Aromatic (Ar-C) | 125 - 145 | Trifluoromethyl Biphenyls rsc.org |
| ¹³C | Trifluoromethyl (CF₃) | ~124 (quartet) | Trifluoromethyl Biphenyls rsc.org |
| ¹⁹F | Trifluoromethyl (-CF₃) | ~ -63 | 4'-(Trifluoromethyl)biphenyls rsc.org |
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. For this compound, two key absorption bands are of primary interest:
C=O Stretch: The aldehyde carbonyl group exhibits a strong, sharp absorption band. In aromatic aldehydes, this peak typically appears in the range of 1690-1715 cm⁻¹. pg.edu.plspectroscopyonline.com The exact position can be influenced by conjugation and the electronic nature of other substituents.
C-F Stretch: The carbon-fluorine bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands, typically found in the region of 1100-1350 cm⁻¹. nist.gov
Table 2: Key IR Absorption Frequencies
| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch | Aromatic Aldehyde | 1690 - 1715 | Strong |
| C-F Stretch | Trifluoromethyl (-CF₃) | 1100 - 1350 | Strong, often multiple bands |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of biphenyl derivatives is characterized by two main bands:
E-band (Ethylenic band): Occurs at shorter wavelengths (around 200 nm) and is due to π → π* transitions within the individual phenyl rings.
K-band (Conjugation band): Appears at longer wavelengths (around 250 nm for biphenyl) and is characteristic of the conjugated biphenyl system. researchgate.net
In this compound, the large dihedral angle caused by the ortho-substituents disrupts the π-conjugation between the two rings. This disruption leads to a hypsochromic shift (blue shift) of the K-band to shorter wavelengths and a decrease in its intensity (hypochromic effect). The resulting spectrum often resembles that of two separate, substituted benzene (B151609) chromophores (a benzaldehyde (B42025) and a trifluoromethylbenzene) rather than a fully conjugated biphenyl system.
X-ray Crystallography for Solid-State Structures
While a specific crystal structure for this compound is not publicly available in the searched crystallographic databases, a comprehensive analysis of closely related structures allows for a detailed and scientifically accurate inference of its expected solid-state conformation. The core of this analysis lies in understanding the steric and electronic effects of the substituents at the 2 and 2' positions of the biphenyl scaffold.
Biphenyl itself is known to adopt a non-planar conformation. In the gas phase, the dihedral angle between the two phenyl rings is approximately 45°. libretexts.org However, in the solid state, crystal packing forces can lead to a more planar structure. westmont.edu The introduction of bulky substituents at the ortho positions, such as a trifluoromethyl group and a carbaldehyde group, is expected to induce significant steric hindrance, forcing the molecule into a twisted conformation with a larger dihedral angle to minimize steric strain. libretexts.orgnih.gov
The trifluoromethyl (-CF3) group is a bulky substituent with a significant steric demand. Studies on related ortho-substituted biphenyls have shown that the presence of a trifluoromethyl group leads to a pronounced twist in the biphenyl system. For instance, computational studies on 2-trifluoromethylbiphenyl indicate a preference for a non-planar conformation. nih.gov
Similarly, the carbaldehyde (-CHO) group at the 2-position also contributes to steric hindrance. Furthermore, the orientation of the carbaldehyde group can be influenced by electronic effects such as conjugation with the phenyl ring. Research on mono-ortho substituted biphenyls has suggested that a formyl group is sterically larger than a phenyl group, which underscores its significant impact on the biphenyl conformation. researchgate.net
The combined steric pressure from both the 2'-trifluoromethyl and the 2-carbaldehyde groups in this compound would necessitate a substantial rotation around the central C-C bond. This rotation alleviates the steric clash between the ortho-substituents and the ortho-hydrogens of the opposing ring.
To illustrate the expected structural parameters, the table below presents data from crystallographic studies of related substituted biphenyls. These examples provide a basis for estimating the dihedral angle and other geometric features of this compound.
| Compound Name | Ortho-Substituent(s) | Dihedral Angle (°) | Reference |
| Biphenyl | H, H | ~0 (in solid state) | westmont.edu |
| 2-Fluorobiphenyl | F, H | Not specified | nih.gov |
| 2,2'-Dimethylbiphenyl | CH3, CH3 | Not specified | nih.gov |
| 2,2'-Difluorobiphenyl | F, F | Not specified | nih.gov |
Note: Specific numerical data for the dihedral angles of the listed substituted biphenyls from the searched documents were not available for direct comparison in this table.
The analysis of related structures strongly suggests that this compound will adopt a significantly twisted conformation in the solid state, characterized by a large dihedral angle between the two phenyl rings. This conformation is a direct consequence of the steric repulsion between the ortho-substituents. The precise values of the bond lengths and angles would be consistent with those of other substituted biphenyl systems, with potential minor distortions to accommodate the steric strain.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For 2'-Trifluoromethyl-biphenyl-2-carbaldehyde, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in elucidating its fundamental electronic and vibrational characteristics. acs.orgresearchgate.net
Electronic Properties: DFT studies on substituted biphenyls reveal how electron-donating or -withdrawing groups influence the molecule's electronic properties. ichem.md The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, while the carbaldehyde (-CHO) group also exhibits electron-withdrawing character. These substitutions significantly impact the distribution of electron density across the biphenyl (B1667301) system. Key electronic properties calculated via DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. ichem.md A smaller gap suggests higher reactivity. Furthermore, DFT can be used to compute molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites for electrophilic and nucleophilic attack. acs.org
Vibrational Properties: Theoretical vibrational frequency analysis via DFT is a standard method to complement and assign experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral bands. researchgate.net For this compound, characteristic vibrational modes would include C-H stretching, C=O stretching of the aldehyde, C-F stretching of the trifluoromethyl group, and various aromatic C-C stretching and bending modes. A comparison of calculated and experimental spectra can confirm the molecular structure. researchgate.net Scaling factors are often applied to the calculated frequencies to account for anharmonicity and limitations in the theoretical model, improving the agreement with experimental data. acs.org
A comparative study on biphenyl derivatives highlighted the effect of different substituents on the vibrational frequencies. researchgate.net The presence of the trifluoromethyl and carbaldehyde groups in this compound would be expected to cause significant shifts in the vibrational frequencies compared to unsubstituted biphenyl.
Molecular Dynamics Simulations for Conformational Studies
The two phenyl rings in biphenyl derivatives are not coplanar due to steric hindrance between the ortho-substituents. The dihedral angle between the rings is a key conformational parameter. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing detailed information about conformational changes and dynamics. nih.gov
For this compound, the primary focus of MD simulations would be to explore the rotational barrier around the C-C single bond connecting the two phenyl rings. The presence of the bulky trifluoromethyl group and the carbaldehyde group at the 2'- and 2-positions, respectively, introduces significant steric hindrance, influencing the preferred dihedral angle and the energy barrier to rotation.
Quantitative Structure-Activity Relationship (QSAR) Modeling in Related Trifluoromethylated Biphenyls
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific property. nih.gov These models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds and to understand the structural features responsible for their effects. nih.govresearchgate.net
For trifluoromethylated biphenyls, QSAR studies are particularly relevant, especially in the context of polychlorinated biphenyls (PCBs), which are structurally analogous. Numerous QSAR studies have been conducted on PCBs to predict properties like bioconcentration factors (BCFs), toxicity, and receptor binding affinity. researchgate.netnih.govresearchgate.net These studies often use a variety of molecular descriptors, which can be constitutional, topological, geometrical, electrostatic, or quantum chemical in nature. researchgate.net
Key aspects of QSAR modeling for related compounds include:
Descriptor Calculation: Descriptors for trifluoromethylated biphenyls would be calculated to quantify their structural and physicochemical properties. These can include parameters derived from DFT calculations, such as HOMO-LUMO energies and charge distributions. nih.gov
Model Development: Statistical methods like multiple linear regression (MLR) or more complex machine learning algorithms are used to build a mathematical relationship between the descriptors and the observed activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. unibo.it
For instance, QSAR models for PCBs have shown that electrostatic descriptors and the positions of substituents play a significant role in their biological effects. nih.gov Similarly, for trifluoromethylated biphenyls, QSAR models could be developed to predict their potential as, for example, enzyme inhibitors or receptor modulators. Studies on hydroxylated PCBs have used QSAR to model their interaction with human estrogen sulfotransferase, highlighting the importance of electronic parameters. researchgate.net The development of 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) has also been applied to PCBs to understand the three-dimensional aspects of their interactions. nih.gov
Mechanistic Pathway Elucidation through Computational Chemistry
Computational chemistry provides powerful tools to investigate reaction mechanisms, allowing researchers to map out the potential energy surface of a reaction, identify intermediates and transition states, and calculate activation energies. montclair.edu This is crucial for understanding how a molecule like this compound is synthesized and how it might react.
The synthesis of substituted biphenyls often involves cross-coupling reactions, such as the Suzuki-Miyaura reaction. acs.org Computational studies can elucidate the catalytic cycle of these reactions, detailing the roles of the catalyst, ligands, and reactants. For example, DFT calculations can be used to study the mechanism of palladium-catalyzed cross-coupling reactions used to synthesize novel fluorinated biphenyl compounds. acs.org
Furthermore, computational studies can explore the mechanisms of specific reactions involving the functional groups of this compound. For instance, the trifluoromethylation of organic compounds is a significant area of research, and computational analysis helps in understanding the mechanisms of novel trifluoromethylation methods. montclair.edu Similarly, the reactivity of the aldehyde group can be studied computationally.
Recent computational studies have focused on the mechanisms of reactions involving organometallic catalysts, such as the Bi(III)-catalyzed formation of aryl sulfonyl fluorides. nih.govresearchgate.net These studies provide a step-by-step understanding of the reaction pathway, including transmetalation, insertion of small molecules, and reductive elimination steps. nih.gov Such mechanistic insights are invaluable for optimizing reaction conditions and for the rational design of new catalysts and synthetic routes.
Prediction of Reactivity and Selectivity in Novel Transformations
A key application of computational chemistry is the prediction of reactivity and selectivity in chemical reactions. By calculating the energies of different possible reaction pathways and products, it is possible to predict which reaction is most likely to occur and which regio- or stereoisomer will be the major product.
For this compound, computational methods can be used to predict its reactivity in various transformations. For example, the aldehyde group can undergo a wide range of reactions, including oxidation, reduction, and nucleophilic addition. Computational chemistry can help predict the outcome of these reactions under different conditions.
Global reactivity parameters, derived from DFT calculations, such as electronegativity, hardness, and softness, can provide a general indication of a molecule's reactivity. ichem.md The analysis of the molecular electrostatic potential can identify the most likely sites for electrophilic and nucleophilic attack.
Furthermore, computational studies can guide the design of novel transformations. For instance, based on mechanistic understanding gained from computational studies, new catalysts or reaction conditions can be proposed to achieve desired transformations with high efficiency and selectivity. nih.gov The enantioselective synthesis of axially chiral biphenols, for example, has been guided by mechanistic investigations and DFT calculations to understand the origin of stereoselectivity. acs.org This predictive power is essential for the development of new synthetic methodologies and the application of molecules like this compound in various fields of chemistry.
Future Directions and Research Opportunities
Development of More Sustainable and Greener Synthetic Approaches
Current synthetic methodologies for fluorinated biphenyls often rely on traditional cross-coupling reactions which may involve harsh conditions or environmentally challenging reagents. nih.gov Future research should prioritize the development of more sustainable and greener synthetic routes to 2'-Trifluoromethyl-biphenyl-2-carbaldehyde and its precursors.
Key areas of focus could include:
Photocatalysis: Visible-light photoredox catalysis presents a mild and environmentally friendly approach for C-H functionalization and the formation of C-C bonds. acs.orgrsc.org Research into photocatalytic methods for the direct coupling of trifluoromethylated arenes could offer a more sustainable alternative to classical methods. acs.org
Safer Fluorinating Reagents: The manufacturing of many fluorochemicals traditionally involves toxic and corrosive gases like hydrogen fluoride (B91410) (HF). ox.ac.uk A significant advancement would be the adoption of safer, solid fluorinating agents. For instance, processes that convert thiols and disulfides into sulfonyl fluorides using safer reagents and producing only non-toxic salts as by-products represent a major step forward in green chemistry. eurekalert.org
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could enhance safety, improve reaction control, and allow for easier scalability compared to batch processes.
Bio-catalysis: Exploring enzymatic routes for the synthesis or modification of fluorinated aromatic compounds could offer high selectivity under mild conditions, significantly reducing the environmental footprint.
Exploration of Novel Catalytic Systems for Derivatization
The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations. Future research should explore novel catalytic systems to expand the portfolio of accessible derivatives.
Promising catalytic strategies include:
Asymmetric Catalysis: The development of catalytic asymmetric methods for the transformation of the carbaldehyde group is crucial for accessing chiral molecules, which are highly valuable in medicinal chemistry and materials science. acs.org Peptide-phosphonium salt (PPS)-catalyzed reactions, for instance, have shown success in the enantioselective synthesis of axially chiral biphenols and could be adapted for reactions involving this compound. acs.org
Main-Group Catalysis: Bismuth-catalyzed C-H trifluoromethylation of heteroarenes under light irradiation has been demonstrated as a viable method for direct functionalization. nih.govacs.org Exploring bismuth or other main-group elements as catalysts for the derivatization of the biphenyl (B1667301) scaffold could lead to novel and cost-effective transformations.
Dual Catalysis: Combining different catalytic modes, such as photoredox catalysis with organocatalysis or metal catalysis, could enable unprecedented transformations and provide access to complex molecular architectures from the this compound platform.
Design of Next-Generation Functional Materials Based on Trifluoromethylated Biphenyl Scaffolds
The incorporation of trifluoromethyl groups into organic materials is known to enhance properties such as thermal stability, oxidative stability, and solubility. rsc.orgresearchgate.net The this compound scaffold is an excellent building block for a new generation of functional materials.
Future research in this area could target:
Organic Electronics: Conjugated polymers incorporating 2,2′-bis(trifluoromethyl)biphenyl have been used to create amorphous organic field-effect transistors (OFETs) with balanced ambipolarity and high ambient stability. rsc.org Derivatives of this compound could be synthesized and polymerized to explore their potential in OFETs, organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The trifluoromethyl group can help achieve deep HOMO energy levels, enhancing oxidative stability. rsc.org
Fluorinated Polyimides: Fluorinated polyimides are known for their excellent thermal stability, mechanical properties, and optical transparency, making them suitable for flexible electronics. researchgate.net By converting the carbaldehyde to an amine or other suitable functional group, this compound could serve as a monomer for the synthesis of novel, high-performance polyimides.
Ambipolar Materials: The concept of creating "Janus-headed" molecules with distinct electron-rich and electron-poor regions is a promising strategy for developing ambipolar materials for organic electronics and spintronics. researchgate.net The polarized nature of the trifluoromethylated biphenyl scaffold makes it an ideal candidate for designing such materials.
| Material Class | Potential Application | Key Property Enhancement by CF3 Group |
| Organic Field-Effect Transistors (OFETs) | Flexible displays, sensors | Enhanced ambient stability, balanced charge mobility rsc.org |
| Fluorinated Polyimides | Flexible electronics, aerospace | High thermal stability, optical transparency researchgate.net |
| Ambipolar Materials | Organic electronics, spintronics | Creation of polarized molecular scaffolds researchgate.net |
Advanced Mechanistic Insights through Advanced Analytical Techniques
A deeper understanding of the reaction mechanisms and structure-property relationships is essential for the rational design of new synthetic methods and materials. The application of advanced analytical and computational techniques will be pivotal.
Key approaches include:
In-situ Spectroscopy: Utilizing techniques like in-situ NMR and IR spectroscopy to monitor reactions involving this compound can provide real-time mechanistic data, helping to identify transient intermediates and optimize reaction conditions.
Advanced Crystallography: Single-crystal X-ray diffraction is crucial for unambiguously determining the three-dimensional structure of derivatives and materials, providing insight into intermolecular interactions such as C-H···F and π-π stacking, which govern crystal packing and material properties. researchgate.netresearchgate.net
Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict electronic properties (such as HOMO/LUMO levels), and understand the nature of intermolecular forces. researchgate.netacs.org These computational studies can guide experimental work and accelerate the discovery process. For example, DFT can help elucidate the role of noncovalent interactions in catalytic cycles. acs.org
Synergistic Approaches Combining Synthetic, Computational, and Applied Research
The most significant advances in the field will likely come from synergistic efforts that bridge the gaps between synthesis, characterization, and application. A multidisciplinary approach is necessary to fully exploit the potential of this compound.
Future research should foster collaborations that:
Combine synthetic chemistry with computational modeling to design and create novel derivatives with tailored properties. acs.org
Integrate material synthesis with device engineering to test the performance of new materials in real-world applications, such as electronic devices.
Use detailed analytical and mechanistic studies to feedback into the synthetic design process, creating a closed loop of innovation.
This integrated approach will accelerate the development of new technologies based on the unique properties of the trifluoromethylated biphenyl scaffold and solidify the role of compounds like this compound in the landscape of advanced materials and chemical synthesis.
Q & A
Q. What synthetic methodologies are effective for preparing 2'-Trifluoromethyl-biphenyl-2-carbaldehyde, and how can reaction conditions be optimized?
The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated benzaldehyde derivatives and trifluoromethyl-substituted aryl boronic acids. Optimization requires careful selection of catalysts (e.g., Pd(PPh₃)₄), solvents (tetrahydrofuran, THF), and bases (triethylamine) to enhance yield and reduce side reactions . Temperature control (room temperature to 60°C) and reaction monitoring via thin-layer chromatography (TLC) are critical for identifying intermediates and ensuring completion .
Q. How can the purity and structural integrity of this compound be validated?
High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) are standard for assessing purity. Structural confirmation is achieved through nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and infrared (IR) spectroscopy to verify aldehyde and trifluoromethyl functional groups. Cross-referencing with spectral data from authoritative databases like NIST Chemistry WebBook ensures accuracy .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s electronic and steric properties?
Ultraviolet-visible (UV-Vis) spectroscopy identifies π→π* transitions in the biphenyl system, while X-ray photoelectron spectroscopy (XPS) quantifies electron density around the trifluoromethyl group. Computational methods (e.g., density functional theory, DFT) complement experimental data to predict electronic effects and steric hindrance .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported molecular geometries of this compound?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (SHELXL for refinement, SHELXD for structure solution) provides high-resolution structural data. Discrepancies in bond angles or torsional strains between biphenyl rings can be addressed by comparing multiple datasets and applying Hirshfeld surface analysis to assess intermolecular interactions .
Q. What strategies mitigate side reactions during derivatization of the aldehyde group in this compound?
Protecting the aldehyde moiety (e.g., acetal formation) prior to functionalizing the biphenyl system prevents unwanted nucleophilic additions. For Wittig or Grignard reactions, anhydrous conditions and controlled stoichiometry minimize byproducts. Kinetic studies under varying temperatures and catalysts (e.g., Lewis acids) help identify optimal pathways .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
Molecular docking simulations and transition-state modeling (using Gaussian or ORCA software) elucidate interactions with catalytic sites. Fukui indices derived from DFT calculations highlight electrophilic/nucleophilic regions, guiding predictions of regioselectivity in cross-coupling or oxidation reactions .
Q. What analytical approaches reconcile contradictory spectral data in impurity profiling?
Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) for trace impurity detection with 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. Spiking experiments with synthetic standards and statistical validation (e.g., principal component analysis) enhance reproducibility .
Q. How does the trifluoromethyl group influence the compound’s stability under varying pH and thermal conditions?
Accelerated stability studies (40–80°C, pH 1–13) monitored via HPLC quantify degradation products (e.g., hydrolysis of the aldehyde to carboxylic acid). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal decomposition pathways, with computational models (Arrhenius plots) extrapolating shelf-life .
Q. What literature review frameworks ensure comprehensive analysis of prior research on this compound?
Systematically evaluate key papers by dissecting figures (e.g., reaction schemes, spectral data), critiquing methodological choices, and tracing citation networks. Tools like SciFinder or Reaxys map synthetic routes, while annotated bibliographies highlight gaps in mechanistic or applicative studies .
Q. How can enantiomeric purity be achieved if chiral centers are introduced during synthesis?
Chiral chromatography (e.g., using amylose or cellulose-based columns) or asymmetric catalysis (e.g., Jacobsen epoxidation) ensures enantioselectivity. Circular dichroism (CD) spectroscopy and chiral shift reagents in NMR confirm enantiomeric excess (ee) .
Methodological Tables
| Technique | Application | Key Parameters |
|---|---|---|
| SC-XRD with SHELXL | Crystal structure refinement | R-factor < 0.05, hydrogen bonding analysis |
| DFT (B3LYP/6-31G**) | Electronic property prediction | Fukui indices, HOMO-LUMO gaps |
| LC-MS/MS | Impurity profiling | Limit of detection (LOD) < 0.1% |
| TGA/DSC | Thermal stability assessment | Decomposition onset temperature |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
